
6-(2-Methylphenyl)hex-5-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylphenyl)hex-5-enenitrile is an organic compound characterized by a nitrile group attached to a hexene chain, which is further substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)hex-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with 1-bromo-5-hexene under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with the bromoalkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylphenyl)hex-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other functionalized derivatives.
Applications De Recherche Scientifique
6-(2-Methylphenyl)hex-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Methylphenyl)hex-5-enenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenylacetonitrile: Similar structure but lacks the hexene chain.
Hex-5-enenitrile: Similar structure but lacks the 2-methylphenyl group.
2-Methylphenylpropionitrile: Similar structure but with a shorter carbon chain.
Uniqueness
6-(2-Methylphenyl)hex-5-enenitrile is unique due to the combination of the 2-methylphenyl group and the hexene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
143626-97-5 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
6-(2-methylphenyl)hex-5-enenitrile |
InChI |
InChI=1S/C13H15N/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h4-6,8-10H,2-3,7H2,1H3 |
Clé InChI |
XGBYEBKXJURTKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


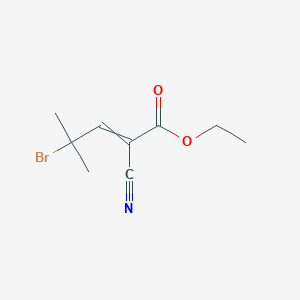
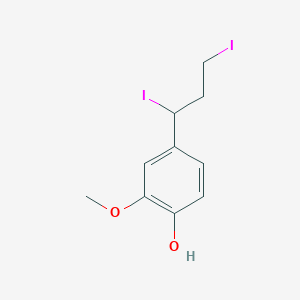
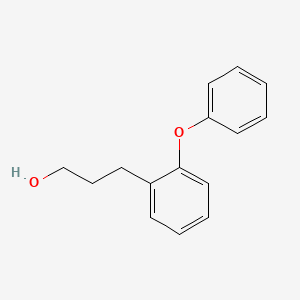
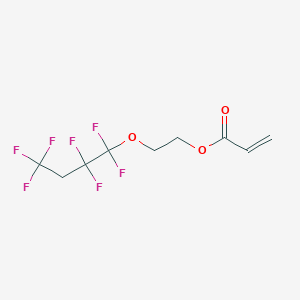
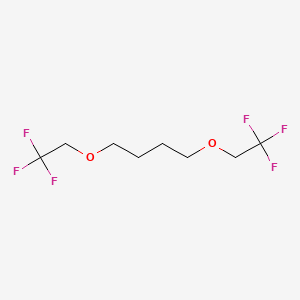
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

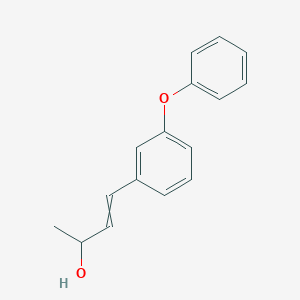

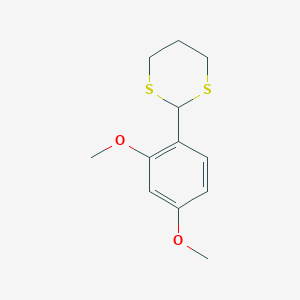
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

